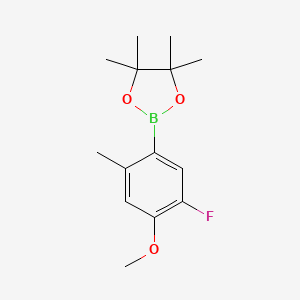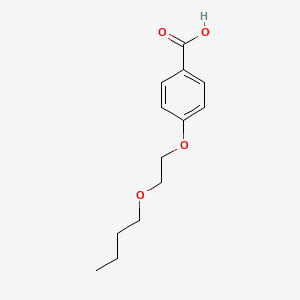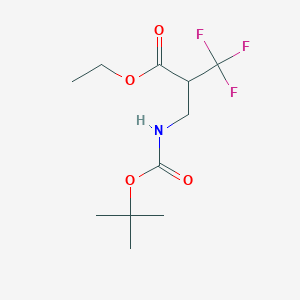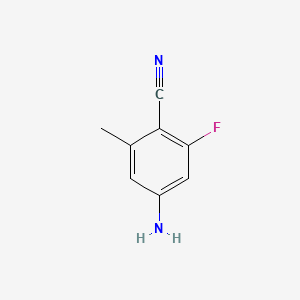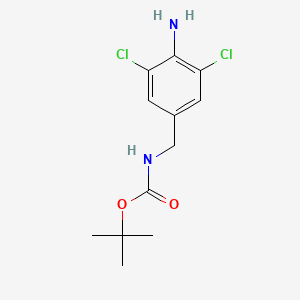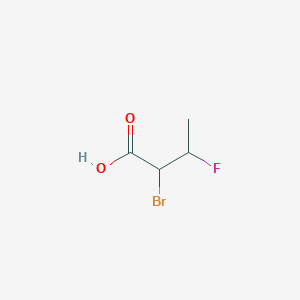![molecular formula C22H30N4O4 B14018270 2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl group, an ethylamino group, and a hydroxy-methylpropyl group attached to an imidazoquinoline core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems can be scaled up for industrial applications, providing a continuous and controlled environment for the synthesis of this complex molecule .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: The tert-butoxycarbonyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its applications in industrial processes may include the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline: Lacks the 5-oxide group, which may affect its reactivity and applications.
1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide:
Uniqueness
The presence of the tert-butoxycarbonyl, ethylamino, and hydroxy-methylpropyl groups in 2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C22H30N4O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
tert-butyl N-ethyl-N-[[1-(2-hydroxy-2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium-2-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30N4O4/c1-7-24(20(27)30-21(2,3)4)13-18-23-16-12-26(29)17-11-9-8-10-15(17)19(16)25(18)14-22(5,6)28/h8-12,28H,7,13-14H2,1-6H3 |
Clé InChI |
FEPAFBYJAPONKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3[N+](=C2)[O-])C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


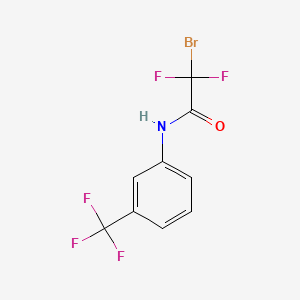
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)






